Cas no 1226448-11-8 (3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide)

3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide structure
1226448-11-8 structure
商品名:3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
CAS番号:1226448-11-8
MF:C19H18N2O3S3
メガワット:418.552820682526
CID:5435011

3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-[benzenesulfonyl(methyl)amino]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide
    • 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
    • インチ: 1S/C19H18N2O3S3/c1-21(27(23,24)16-9-4-3-5-10-16)17-11-12-26-18(17)19(22)20-14-7-6-8-15(13-14)25-2/h3-13H,1-2H3,(H,20,22)
    • InChIKey: PBCYDAAGYUXAAK-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=CC=CC(SC)=C2)=O)SC=CC=1N(S(C1=CC=CC=C1)(=O)=O)C

3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-4695-2mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-4695-10mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-4695-2μmol
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-4695-30mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3222-4695-50mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3222-4695-5μmol
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-4695-1mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-4695-15mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3222-4695-25mg
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3222-4695-20μmol
3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
1226448-11-8 90%+
20μl
$79.0 2023-04-27

3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide 関連文献

3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamideに関する追加情報

Introduction to 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide (CAS No: 1226448-11-8)

The compound 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide, identified by its CAS number 1226448-11-8, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a thiophene core conjugated with sulfonamide and thioether functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The unique combination of aromatic and heterocyclic moieties in its framework suggests promising interactions with biological targets, making it a valuable candidate for further exploration.

Recent research in the domain of synthetic organic chemistry has highlighted the versatility of thiophene derivatives, particularly in the development of bioactive molecules. The presence of a thiophene-2-carboxamide moiety in this compound not only imparts structural rigidity but also facilitates hydrogen bonding and π-stacking interactions, which are critical for molecular recognition processes. These characteristics make it an attractive scaffold for designing novel therapeutic agents targeting various diseases.

The N-methylbenzenesulfonamido group appended to the thiophene ring introduces additional pharmacophoric elements that can modulate the compound's solubility, metabolic stability, and binding affinity. This feature is particularly relevant in the context of drug design, where optimizing physicochemical properties is essential for achieving desirable pharmacokinetic profiles. The 3-(methylsulfanyl)phenyl substituent further enhances the molecular complexity, potentially enabling selective interactions with specific biological receptors or enzymes.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are often driven by their potential to address unmet medical needs. The structural motifs present in 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide align well with current trends toward structure-based drug design and rational molecular optimization. Advanced computational methods, including molecular docking and quantum mechanical calculations, are being employed to elucidate its binding modes and predict its biological activity.

One of the most compelling aspects of this compound is its potential as a precursor for more elaborate derivatives. By leveraging its core scaffold, chemists can introduce additional functional groups or modify existing ones to fine-tune their pharmacological properties. Such modifications are crucial for improving efficacy, reducing side effects, and enhancing target specificity. The modular nature of this molecule allows for a systematic exploration of structure-activity relationships (SAR), which is fundamental to the iterative process of drug development.

Recent studies have demonstrated that thiophene-based compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The specific arrangement of functional groups in 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide positions it as a promising candidate for investigating these mechanisms further. Researchers are particularly interested in exploring its interactions with enzymes involved in signal transduction pathways or with receptors that play a role in disease pathogenesis.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations, are often employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to achieve enantiopure forms if stereochemical selectivity is required for biological activity.

In conclusion, 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide (CAS No: 1226448-11-8) represents a fascinating example of how intricate molecular design can lead to novel therapeutic opportunities. Its unique structural features and potential biological activities make it an attractive subject for further research in medicinal chemistry. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation pharmaceuticals.

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